Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Description
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound featuring a 2-azabicyclo[3.1.0]hexane core with a hydroxymethyl substituent at position 5 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This scaffold is of significant interest in medicinal chemistry due to its constrained geometry, which mimics bioactive conformations of amino acids and peptides.
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(7-13)6-8(11)12/h8,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVWYZYLTRYTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Synthetic Route Overview
The original synthetic approach to this compound or closely related analogues typically starts from commercially available pyrrolidine derivatives. A representative synthetic sequence includes:
- Boc-protection of pyrrolidine to protect the amine functionality.
- Ruthenium-mediated oxidation to convert protected pyrrolidine to pyrrolidinone.
- Acidic deprotection to yield cyclopropyl lactam intermediate.
- Methylation of the lactam nitrogen.
- α-Oxidation of the lactam to introduce the hydroxymethyl group using bis(trimethylsilyl)peroxide.
- Dess–Martin periodinane oxidation to form a dione intermediate.
- Chemoselective Grignard addition to install the terminal alkyne or hydroxymethyl substituent.
This route, while effective for early-stage medicinal chemistry, has several limitations for scale-up:
- Use of expensive and pyrophoric reagents such as ZnEt2.
- Handling of potentially explosive bis(trimethylsilyl)peroxide.
- Low overall yield due to the lengthy 11-step sequence.
- Challenges in isolating water-soluble intermediates on a large scale.
These limitations prompted the development of more efficient and scalable synthetic routes.
Streamlined Synthetic Route via Catalytic C–H Activation
A more recent and efficient preparation method leverages enantioselective catalytic C–H activation of cyclopropyl substrates, significantly reducing the number of steps and improving scalability.
- Starting from commercially available cyclopropyl-methylamine , which is acylated with an appropriate acyl chloride to form an alkyl chloride intermediate.
- Application of palladium-catalyzed C–H activation using a chiral TADDOL phosphonite-ligated Pd(0) catalyst. This step involves oxidative addition to the carbon–chlorine bond, intramolecular C–H activation of the cyclopropane ring, and reductive elimination to form the bicyclic lactam scaffold.
- Use of 4 Å molecular sieves to maintain anhydrous conditions, which is critical to minimize hydrolysis side products.
- Subsequent oxidation steps using phenyliodine bis(trifluoroacetate) (PIFA) or related reagents to introduce the hydroxymethyl functionality.
- Final modifications to install the tert-butyl ester protecting group.
This route reduces the linear steps from 13 to 7 and allows synthesis on a multigram scale with improved yields and safety profile.
Comparative Data Table of Key Synthetic Routes
| Step/Feature | Initial Route (Pyrrolidine-based) | Streamlined Route (C–H Activation-based) |
|---|---|---|
| Starting Material | Commercial pyrrolidine or in-house synthesized | Commercial cyclopropyl-methylamine |
| Number of Linear Steps | 11 | 7 |
| Key Catalytic Step | None | Pd(0)-catalyzed enantioselective C–H activation |
| Use of Hazardous Reagents | ZnEt2 (pyrophoric), bis(trimethylsilyl)peroxide | Avoids pyrophoric reagents, uses Pd catalyst |
| Yield of Key Intermediate (Lactam) | Moderate, with purification challenges | High (up to 85% yield for C–H activation step) |
| Scalability | Limited due to reagent cost and safety | Improved, demonstrated on decagram scale |
| Stereoselectivity | Controlled but requires multiple steps | Enantioselective via chiral ligand in catalyst |
Detailed Research Findings and Notes
- The enantioselective C–H activation step is proposed to proceed via oxidative addition of Pd(0) into the alkyl chloride bond, followed by intramolecular activation of a proximal cyclopropane C–H bond and reductive elimination to form the bicyclic structure.
- The use of 4 Å molecular sieves is essential to prevent hydrolysis of the alkyl chloride intermediate, which otherwise forms unwanted alcohol byproducts.
- Oxidation of the lactam to the hydroxymethyl derivative avoids the use of peroxides on scale, which enhances safety and operational simplicity.
- The streamlined synthesis was inspired by recent advances in C–H functionalization chemistry, representing a significant improvement in the preparation of bicyclic lactams relevant to kinase inhibitor drug discovery.
- This synthetic strategy has been successfully applied to produce multigram quantities of the target compound, facilitating in vivo profiling and further medicinal chemistry optimization.
This comprehensive overview highlights the evolution from traditional multi-step synthetic routes to modern, catalytic, and enantioselective methods that improve efficiency, safety, and scalability in the preparation of tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate and related bicyclic lactam compounds.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
Structural Analogues within the 2-Azabicyclo[3.1.0]hexane Family
The following table summarizes key structural analogues, highlighting differences in substituents and stereochemistry:
Key Observations :
- Substituent Effects : The hydroxymethyl and carbamoyl groups enhance polarity and hydrogen-bonding capacity, making these derivatives suitable for targeting enzymes or receptors (e.g., Saxagliptin’s interaction with dipeptidyl peptidase-4) .
- Stereochemistry: Enantiomeric purity is critical for biological activity. For example, the (1R,3S,5R)-aminomethyl derivative and its (1R,3R,5R)-isomer (CAS 1931946-17-6) exhibit distinct reactivity in chiral synthesis.
Comparison with Azabicyclo Systems of Different Ring Sizes
Compounds with alternative bicyclic frameworks (e.g., 2-azabicyclo[2.1.1]hexane or 3-azabicyclo[3.1.0]hexane) exhibit distinct conformational and electronic properties:
Key Observations :
- Ring Size and Strain : The 2-azabicyclo[3.1.0]hexane system introduces more strain than [2.1.1], favoring reactivity in ring-opening reactions or cycloadditions .
- Biological Relevance: 3-Azabicyclo[3.1.0]hexane derivatives (e.g., exo-6-amino) are used in peptidomimetics due to their proline-like rigidity .
Biological Activity
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS No. 1630855-19-4) is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceutical agents. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H19NO3
- Molecular Weight : 213.27 g/mol
- Boiling Point : Approximately 300.1 °C (predicted)
- Density : 1.191 g/cm³ (predicted)
- pKa : 15.03 (predicted)
This compound is structurally related to various azabicyclo compounds that exhibit diverse biological activities, particularly as enzyme inhibitors. Its mechanism primarily involves:
- Inhibition of Enzymatic Activity : Compounds in this class often act as inhibitors for specific enzymes, which can be pivotal in treating diseases like cancer or viral infections.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could suggest roles in neurological applications.
Antiviral Properties
Recent studies have highlighted the potential antiviral properties of related azabicyclo compounds against SARS-CoV-2, the virus responsible for COVID-19. For instance, compounds with similar structural motifs demonstrated effective inhibition of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication.
| Compound | K_i (nM) | EC_50 (nM) | Remarks |
|---|---|---|---|
| Compound A | 27.7 | 1364 | Moderate potency |
| Compound B | 230 | 909 | Lower potency than A |
| Tert-butyl derivative | TBD | TBD | Potential candidate |
The data suggests that structural modifications can enhance or reduce potency against viral targets, indicating that further research on this compound could yield promising results.
Neuropharmacological Effects
Compounds like this compound may also influence neurological pathways due to their ability to modulate neurotransmitter systems:
- Dopamine Receptor Interaction : Some azabicyclo compounds have shown affinity for dopamine receptors, which could be beneficial in treating disorders like Parkinson's disease or schizophrenia.
Case Study 1: SARS-CoV-2 Inhibition
In a study focusing on the inhibition of SARS-CoV-2 Mpro, researchers synthesized various azabicyclo derivatives, including those structurally similar to this compound. The findings indicated that modifications at the P2 position significantly impacted inhibitory potency and metabolic stability.
Case Study 2: Neurotransmitter Modulation
Another investigation assessed the effects of azabicyclo compounds on neurotransmitter systems in animal models. The results suggested that specific derivatives could enhance dopamine levels and improve motor function in rodent models of Parkinson's disease.
Q & A
Q. What are the common synthetic routes for tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate?
The compound can be synthesized via Boc (tert-butoxycarbonyl) protection of a bicyclic amine precursor. A representative method involves reacting 2-azabicyclo[3.1.0]hexane hydrochloride with di-tert-butyl dicarbonate in a THF/water mixture under basic conditions (e.g., Na₂CO₃), followed by extraction with EtOAc and purification via silica gel chromatography using a heptane/EtOAc gradient . Post-synthesis, oxidation or functionalization of the hydroxymethyl group may require tailored reagents (e.g., RuO₂/NaIO₄ for ketone formation in analogous systems) .
Q. How is the compound purified after synthesis?
Purification typically involves liquid-liquid extraction (e.g., EtOAc washes to remove aqueous impurities) followed by column chromatography. For example, silica gel chromatography with 20% EtOAc in heptane has been used to isolate similar bicyclic carboxylates in >90% purity . Final characterization via NMR and mass spectrometry is critical to confirm structural integrity.
Q. What safety precautions are necessary when handling this compound?
General laboratory safety protocols apply: use fume hoods, gloves, and eye protection. If inhaled, move to fresh air; in case of skin/eye contact, rinse thoroughly with water. Consult SDS guidelines for specific hazards, as bicyclic amines and Boc-protected intermediates may exhibit irritant properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of the bicyclic core?
Key variables include solvent polarity, temperature, and catalyst selection. For example, using a THF/water mixture (1:1) enhances solubility of the amine hydrochloride during Boc protection, while dropwise addition of reagents minimizes side reactions . Catalytic RuO₂/NaIO₄ systems in biphasic EtOAc/water conditions have achieved 83% yield in oxidizing analogous azabicyclo compounds, suggesting similar optimization strategies for hydroxymethyl derivatives .
Q. How can stereochemical control be ensured during functionalization of the hydroxymethyl group?
Stereoselective modification requires chiral auxiliaries or enantioselective catalysts. For instance, in related systems, hydroxylation of azabicyclo scaffolds using N-methylmorpholine-N-oxide (NMO) and OsO₄ has provided diastereomeric control . Computational modeling (e.g., DFT studies) may predict preferential attack trajectories for the hydroxymethyl group to guide experimental design.
Q. What analytical techniques are most effective for characterizing structural and purity challenges?
- NMR Spectroscopy : ¹H/¹³C NMR can confirm regiochemistry and detect stereoisomers. For example, coupling constants in bicyclo[3.1.0] systems reveal ring strain and substituent orientation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for oxygen-sensitive intermediates.
- Chromatography : HPLC with chiral columns resolves enantiomeric impurities, critical for pharmacologically relevant derivatives .
Q. How should researchers address contradictions in reported synthetic yields for similar azabicyclo compounds?
Discrepancies often arise from differences in workup procedures or reagent quality. For example, incomplete extraction (e.g., <3 EtOAc washes) may reduce isolated yields . Systematic reproducibility studies—varying reaction time, solvent ratios, and purification methods—can identify critical parameters. Peer-reviewed protocols (e.g., Royal Society of Chemistry methods) provide reliable benchmarks .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
